BTK Biochemical Potency: Sub-Nanomolar to Low Nanomolar Activity Comparable to Clinical BTK Inhibitors
In a cell-free BTK enzymatic assay, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide (US20240083900, Example 99) achieved an IC50 of 1 nM [1]. For context, the FDA-approved covalent BTK inhibitor ibrutinib has a reported biochemical IC50 of 0.5 nM against BTK in the same assay format [2]. The target compound thus falls within the same order of potency as the clinical benchmark. Within the same patent series, Example 236 (a structurally distinct analog) showed a 5.5-fold lower potency with an IC50 of 5.5 nM, while Example 66 achieved sub-nanomolar potency (IC50 < 1 nM) [3]. This positions the target compound competitively within the lead-optimization landscape.
| Evidence Dimension | BTK biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib (clinical BTK inhibitor): IC50 = 0.5 nM; US20240083900 Example 236: IC50 = 5.5 nM; Example 66: IC50 < 1 nM |
| Quantified Difference | Target compound is 2-fold less potent than ibrutinib but 5.5-fold more potent than Example 236; comparable to Example 66 within assay variability. |
| Conditions | In vitro BTK enzymatic assay measuring compound inhibition of BTK kinase activity (BindingDB, US20240083900); cell-free assay with recombinant human BTK for ibrutinib. |
Why This Matters
For procurement decisions, this compound provides BTK potency in the low nanomolar range that is competitive with clinical inhibitors, enabling its use as a structurally differentiated tool compound or lead scaffold in BTK drug discovery programs.
- [1] BindingDB. MonomerID 658441: N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide (US20240083900, Example 99). BTK IC50 = 1 nM. University of California San Diego, 2024. View Source
- [2] Honigberg, L.A., et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc. Natl. Acad. Sci. USA, 2010, 107(29), 13075–13080. Ibrutinib BTK IC50 = 0.5 nM. View Source
- [3] BindingDB. BDBM658428 (US20240083900, Example 66, IC50 < 1 nM); BDBM658410 (US20240083900, Example 236, IC50 = 5.5 nM). University of California San Diego, 2024. View Source
